molecular formula C23H21N3O3 B052755 EGFR/ErbB-2 Inhibitor CAS No. 179248-61-4

EGFR/ErbB-2 Inhibitor

Cat. No.: B052755
CAS No.: 179248-61-4
M. Wt: 387.4 g/mol
InChI Key: DNOKYISWMVFYFA-UHFFFAOYSA-N
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Description

Epidermal growth factor receptor (EGFR) is an important protein kinase that plays a role in a variety of cellular activities, including cell proliferation, migration, and survival. EGFR is a member of the ErbB family of receptor tyrosine kinases, which also includes ErbB-2 (HER2). EGFR/ErbB-2 inhibitors are drugs that block the activity of EGFR/ErbB-2 and are used in the treatment of various types of cancer.

Scientific Research Applications

  • Biochemical and Kinetic Properties of EGFR and ErbB-2 : EGFR, ErbB-2, and ErbB-4 are part of the type 1 receptor tyrosine kinase family. Overexpression of EGFR and ErbB-2 is linked to multiple cancer forms. Understanding their biochemical comparison and kinetic properties is crucial for developing effective inhibitors for cancer therapy (Brignola et al., 2002).

  • EGFR Targeting in Cancer : EGFR, part of the ErbB receptor family, is often abnormally activated in epithelial tumors, leading to enhanced proliferation. Monoclonal antibodies and tyrosine kinase inhibitors (TKIs) targeting EGFR have shown activity in several cancer types, including colorectal carcinoma and non-small-cell lung cancer (NSCLC). Current research is focused on optimizing dose, schedule, and identifying predictive factors for response and resistance (Baselga & Arteaga, 2005).

  • Small Molecule Inhibitors for EGFR/ErbB Family : This study discusses the role of EGFR and ErbB proteins in cancer, mentioning specific inhibitors like gefitinib, erlotinib, and osimertinib. Resistance to these drugs is common, and finding strategies to overcome this resistance is a significant goal in cancer therapeutics (Roskoski, 2019).

  • Management of Toxicities from EGFR-Targeted Agents : This research focuses on managing side effects, particularly dermatologic ones, of EGFR-targeted therapies, emphasizing the importance of aggressive treatment to allow continued therapy without dose interruption or discontinuation (Rhee et al., 2005).

  • EGFR Biology in Cancer Therapy : This review discusses EGFR's role in cell proliferation, differentiation, and survival, and its overexpression in various tumors. It covers the development of monoclonal antibodies and small-molecule inhibitors that target EGFR (Herbst, 2004).

  • Target-Based Agents against ErbB Receptors : Discusses the potential of ErbB receptors and their ligands as targets for novel therapeutic approaches in human carcinomas. The study reviews various compounds developed against the ErbB receptors (Normanno et al., 2003).

  • Dual ErbB-2/EGFR Tyrosine Kinase Inhibitors : This research describes the efficacy of GW2016, a potent inhibitor of both ErbB-2 and EGFR tyrosine kinase domains. The study demonstrates its selectivity and potential as a therapy for patients with tumors overexpressing either EGFR or ErbB-2 (Rusnak et al., 2001).

  • EGFR Signaling in Colorectal Cancer : This paper focuses on the role of EGFR in colorectal cancer, detailing how it activates multiple signaling pathways that facilitate tumor growth and discussing the use of EGFR inhibitors in combination with other treatments (Spano et al., 2005).

Mechanism of Action

EGFR/ErbB-2 inhibitors work by binding to the intracellular catalytic site of the EGFR, blocking the dimerization of the receptor . They inhibit the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells .

Future Directions

The EGFR/ErbB-2 inhibitors have shown promise in cancer therapy, but resistance to these drugs is a significant challenge . Future research is focused on developing new potent inhibitors and strategies to overcome resistance .

Properties

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431718
Record name EGFR/ErbB-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179248-61-4
Record name EGFR/ErbB-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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